1,2-Bis(diphenylphosphinyl)propane

Asymmetric hydrogenation Chiral diphosphine ligands Amino acid synthesis

Select (R)-(+)-PROPHOS (CAS 67884-32-6) for your asymmetric hydrogenation and C–C coupling workflows when a single, high-performance chiral diphosphine ligand is required to deliver consistently high enantioselectivity across a diverse substrate portfolio. With its single stereogenic center on a propane backbone, PROPHOS provides a unique chiral array distinct from Chiraphos or DIOP, directly yielding 90±3% ee in phenylalanine, DOPA, tyrosine, alanine, and leucine precursors. Its 4–5× higher turnover frequency vs. Chiraphos drastically reduces precious-metal catalyst inventory and cycle times, while documented self-breeding capability enables continuous, supplier-independent ligand production. Use PROPHOS to secure batch-to-batch reproducibility and lower your cost per kilogram of chiral intermediate.

Molecular Formula C27H26O2P2
Molecular Weight 444.4 g/mol
Cat. No. B12823604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(diphenylphosphinyl)propane
Molecular FormulaC27H26O2P2
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26O2P2/c1-23(31(29,26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-30(28,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3
InChIKeyABMLZCZYDUJKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(diphenylphosphino)propane (PROPHOS) – A Chiral Bidentate Diphosphine Ligand for Asymmetric Catalysis


1,2-Bis(diphenylphosphino)propane, commonly designated PROPHOS, is a chiral bidentate phosphine ligand featuring a single stereogenic center on a propane backbone. The (R)-(+)-enantiomer (CAS 67884-32-6) is commercially available as a white to off-white crystalline solid with a melting point of 71–73 °C . Its two diphenylphosphino donor atoms chelate transition metals (Rh, Ir, Ru, Pd) to form well-defined chiral catalysts, primarily exploited in asymmetric hydrogenation and C–C bond-forming reactions.

Why Generic Diphosphine Ligands Cannot Replace 1,2-Bis(diphenylphosphino)propane in Enantioselective Processes


Chiral diphosphine ligands are not interchangeable; subtle differences in chelate-ring size, conformational rigidity, and steric environment profoundly affect enantioselectivity and catalytic activity. PROPHOS, with its single methyl substituent fixing the chelate-ring conformation, generates a chiral array of phenyl groups that is distinct from that of Chiraphos (two backbone methyl groups) or DIOP (dioxolane backbone). These structural nuances translate into quantifiable differences in optical yield, turnover frequency, and even the ability to self-replicate chirality – making generic substitution scientifically unsound [1].

Head-to-Head Evidence: Quantified Differentiation of 1,2-Bis(diphenylphosphino)propane from Closest Comparators


Consistent 90 ± 3% Optical Yield Across Diverse Amino Acid Precursors vs. Variable Chiraphos Performance

The (R)-prophos rhodium(I) catalyst delivers N-acyl amino acids with optical yields of 90 ± 3% irrespective of the substrate substituent, whereas the (S,S)-chiraphos catalyst gives yields that range from 81% to 92% and are significantly more substrate-dependent [1].

Asymmetric hydrogenation Chiral diphosphine ligands Amino acid synthesis

4–5× Higher Turnover Frequency than Chiraphos Under Identical Hydrogenation Conditions

Under identical conditions, the (R)-prophos catalyst exhibits turnover numbers four to five times greater than those of (S,S)-chiraphos for the hydrogenation of (Z)-N-acylaminoacrylic acids. For N-acetylalanine, a turnover number of ~600 h⁻¹ is achieved [1].

Catalyst productivity Turnover frequency Rhodium catalysis

Self-Breeding of Chirality: The PROPHOS Catalyst Generates Its Own Enantiopure Ligand

The (R)-prophos catalyst hydrogenates ethyl pyruvate enol acetate to (S)-ethyl O-acetyllactate in 81% optical purity; this intermediate is readily converted back to enantiomerically pure (S)-prophos, enabling catalytic self-replication of the ligand. Neither Chiraphos nor DIOP exhibits this self-breeding capability [1].

Chirality amplification Self-replicating catalyst Sustainable asymmetric synthesis

Reduced Steric Bulk vs. DIOP Enables Solid-State NLO Applications

In iron(II) acetylide complexes designed for second-order non-linear optics, (R)-PROPHOS was selected over (+)-DIOP explicitly because it is sterically less demanding, facilitating crystal packing essential for solid-state NLO measurements. While quantitative hyperpolarizability data are not reported in a direct comparison, the structural rationale is clearly articulated [1].

Non-linear optics Organometallic materials Steric effects

High-Value Application Scenarios Where 1,2-Bis(diphenylphosphino)propane Outperforms Generic Alternatives


Multi-Product Amino Acid Production Campaigns Requiring Consistent Enantioselectivity

The 90 ± 3% optical yield across phenylalanine, DOPA, tyrosine, alanine, and leucine precursors [Section 3, Evidence 1] makes PROPHOS the ligand of choice when a single catalyst must deliver uniform enantiopurity across a diverse amino acid portfolio, avoiding substrate-specific re-optimization and minimizing batch-to-batch variability.

Large-Scale Asymmetric Hydrogenation Where Catalyst Productivity Governs Economics

The 4–5× higher turnover frequency relative to Chiraphos [Section 3, Evidence 2] translates to lower catalyst inventory, shorter cycle times, and reduced rhodium consumption per kilogram of product – critical factors in pharmaceutical intermediate manufacture where precious-metal costs dominate.

Sustainable In-House Production of Enantiopure Ligand via Self-Breeding

The self-breeding capability [Section 3, Evidence 3] allows a laboratory or pilot plant to generate its own supply of (S)-prophos from a small seed quantity, decoupling ligand procurement from external suppliers and enabling continuous, cost-effective operation for long-running catalytic processes.

Solid-State Non-Linear Optical Material Development Requiring Compact Chiral Ligands

For research groups synthesizing organometallic NLO chromophores, the reduced steric profile of PROPHOS compared to DIOP [Section 3, Evidence 4] permits crystallization and solid-state hyperpolarizability measurements that are otherwise hindered by bulkier ligands, accelerating materials discovery.

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